Desfluoro Ezetimibe
Desfluoro Ezetimibe
An impurity of the cholesterol absorption inhibitor Ezetimibe.
Brand Name:
Vulcanchem
CAS No.:
302781-98-2
VCID:
VC0126483
InChI:
InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1
SMILES:
C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Molecular Formula:
C24H22FNO3
Molecular Weight:
391.442
Desfluoro Ezetimibe
CAS No.: 302781-98-2
Cat. No.: VC0126483
Molecular Formula: C24H22FNO3
Molecular Weight: 391.442
* For research use only. Not for human or veterinary use.
Specification
| Description | An impurity of the cholesterol absorption inhibitor Ezetimibe. |
|---|---|
| CAS No. | 302781-98-2 |
| Molecular Formula | C24H22FNO3 |
| Molecular Weight | 391.442 |
| IUPAC Name | (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one |
| Standard InChI | InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 |
| Standard InChI Key | YWZUFJFIXFJKBD-XPWALMASSA-N |
| SMILES | C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator